2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)pyridine-4-carboxylic acid
- 6-Phenylpyridine-4-carboxylic acid
- 2-Phenylpyridine-4-carboxylic acid
Uniqueness
2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid is unique due to the presence of both fluorophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C18H12FNO2 |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-phenylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H12FNO2/c19-15-8-6-13(7-9-15)17-11-14(18(21)22)10-16(20-17)12-4-2-1-3-5-12/h1-11H,(H,21,22) |
InChI Key |
WUXIBIPCBZRYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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